Cas no 1448077-48-2 (N-{2-3-(pyridin-2-yl)-1H-pyrazol-1-ylethyl}methanesulfonamide)

N-{2-[3-(Pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide is a heterocyclic sulfonamide derivative featuring a pyridine-pyrazole core. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a bioactive scaffold. The presence of the methanesulfonamide group enhances its binding affinity and metabolic stability, while the pyridine-pyrazole moiety offers versatility in molecular interactions. Its well-defined structure allows for precise modifications, making it a valuable intermediate in the synthesis of targeted small-molecule inhibitors. The compound exhibits favorable physicochemical properties, including moderate solubility and stability under standard conditions, facilitating its use in drug discovery and development applications.
N-{2-3-(pyridin-2-yl)-1H-pyrazol-1-ylethyl}methanesulfonamide structure
1448077-48-2 structure
Product Name:N-{2-3-(pyridin-2-yl)-1H-pyrazol-1-ylethyl}methanesulfonamide
CAS No:1448077-48-2
MF:C11H14N4O2S
MW:266.319460391998
CID:5972276
PubChem ID:71807960
Update Time:2025-05-20

N-{2-3-(pyridin-2-yl)-1H-pyrazol-1-ylethyl}methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-3-(pyridin-2-yl)-1H-pyrazol-1-ylethyl}methanesulfonamide
    • N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide
    • N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]methanesulfonamide
    • F6439-4428
    • AKOS024562451
    • N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
    • 1448077-48-2
    • Inchi: 1S/C11H14N4O2S/c1-18(16,17)13-7-9-15-8-5-11(14-15)10-4-2-3-6-12-10/h2-6,8,13H,7,9H2,1H3
    • InChI Key: HOLXXZFONNKHMD-UHFFFAOYSA-N
    • SMILES: S(C)(NCCN1C=CC(C2C=CC=CN=2)=N1)(=O)=O

Computed Properties

  • Exact Mass: 266.08374688g/mol
  • Monoisotopic Mass: 266.08374688g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 85.3Ų

N-{2-3-(pyridin-2-yl)-1H-pyrazol-1-ylethyl}methanesulfonamide Pricemore >>

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Additional information on N-{2-3-(pyridin-2-yl)-1H-pyrazol-1-ylethyl}methanesulfonamide

N-{2-[3-(Pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide: A Comprehensive Overview

N-{2-[3-(Pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide, identified by the CAS number 1448077-48-2, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development.

The molecular structure of this compound is characterized by a methanesulfonamide group attached to a pyrazole ring, which is further substituted with a pyridine moiety. This combination of functional groups and aromatic systems contributes to its distinctive chemical properties. Recent studies have highlighted the importance of such heterocyclic compounds in modulating biological activities, particularly in the context of enzyme inhibition and receptor binding.

Recent research has focused on the synthesis and characterization of N-{2-[3-(Pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide. Scientists have explored various synthetic pathways to optimize the yield and purity of this compound. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times while maintaining product quality.

In terms of biological activity, this compound has demonstrated potential as a kinase inhibitor. Kinases are crucial enzymes involved in cellular signaling pathways, making them attractive targets for therapeutic intervention in diseases such as cancer and inflammatory disorders. Studies conducted in vitro have shown that N-{2-[3-(Pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide exhibits selective inhibition against certain kinase isoforms, suggesting its potential as a lead compound for drug development.

Furthermore, the pyrazole ring in this compound plays a pivotal role in its pharmacokinetic properties. Pyrazole derivatives are known for their ability to enhance drug absorption and bioavailability, which are critical factors in determining the efficacy of a drug candidate. Recent investigations have also explored the metabolic stability of this compound, revealing promising results that support its further evaluation in preclinical models.

The integration of computational chemistry techniques has provided deeper insights into the molecular interactions of N-{2-[3-(Pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide. Molecular docking studies have revealed favorable binding affinities with target proteins, highlighting its potential as a modulator of key biological processes. These findings underscore the importance of continued research into its mechanistic actions and therapeutic applications.

In conclusion, N-{2-[3-(Pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide (CAS No: 1448077-48-2) represents a promising compound with diverse applications in medicinal chemistry. Its unique structural features, coupled with emerging research findings, position it as a valuable tool in the pursuit of innovative therapeutic solutions.

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